1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid
Overview
Description
1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzyl chloride and indole-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-chlorobenzyl chloride is reacted with indole-3-carboxylic acid in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification: Industrial purification methods such as distillation, crystallization, and advanced chromatography techniques are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
1H-indole-3-carboxylic acid: A simpler indole derivative without the chlorophenyl group.
3-(chloromethyl)indole: A related compound with a chloromethyl group attached to the indole nucleus.
Uniqueness: 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and potential biological activities compared to simpler indole derivatives .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-12-5-3-4-11(8-12)9-18-10-14(16(19)20)13-6-1-2-7-15(13)18/h1-8,10H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYKMTOHVHEXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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